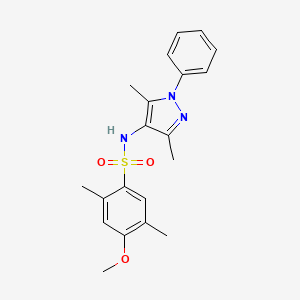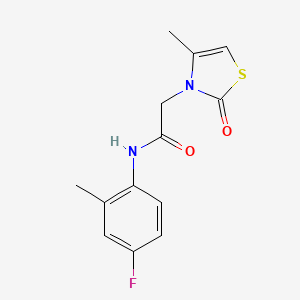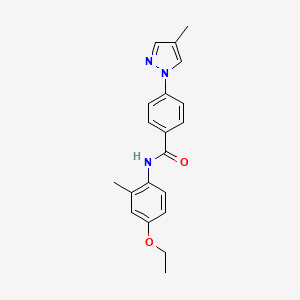![molecular formula C17H14ClFN2O2 B7646481 N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as "compound X" for the purpose of
Wirkmechanismus
Compound X has been found to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the expression of various proteins involved in the cell cycle, such as cyclin D1 and CDK4, leading to cell cycle arrest. In addition, it has been found to inhibit the activity of several enzymes involved in the biosynthesis of neurotransmitters, such as acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in neurotransmitter biosynthesis. In vivo studies have shown that it can reduce tumor growth and metastasis in animal models of cancer, improve cognitive function in animal models of Alzheimer's disease, and reduce symptoms of depression in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on compound X, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Optimization of its synthesis method to improve yield and purity.
3. Evaluation of its pharmacokinetics and pharmacodynamics in animal models.
4. Development of novel drug delivery systems for improved bioavailability and targeting.
5. Evaluation of its potential as a diagnostic or therapeutic agent for various diseases.
6. Investigation of its potential as a tool for studying the role of neurotransmitters in various physiological processes.
7. Development of analogs with improved potency and selectivity for specific targets.
In conclusion, compound X is a promising chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action and biochemical and physiological effects have been extensively studied. Future research on this compound may lead to the development of novel diagnostic and therapeutic agents for various diseases.
Synthesemethoden
Compound X can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-amino-5-chlorobenzophenone to form an intermediate product, which is subsequently reacted with 3-fluoro-4-methoxyaniline and potassium carbonate to yield the final product. This synthesis method has been optimized to produce high yields of pure compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In pharmacology, it has been investigated for its potential as a novel drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects.
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-22-15-7-6-13(8-14(15)19)20-10-17-21-9-16(23-17)11-2-4-12(18)5-3-11/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSHKKXZFDLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=NC=C(O2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)



![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)


![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)
![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)


![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)